molecular formula C8H8ClF2NO2 B13490891 2-(4-Amino-2,6-difluorophenyl)acetic acid hydrochloride

2-(4-Amino-2,6-difluorophenyl)acetic acid hydrochloride

Cat. No.: B13490891
M. Wt: 223.60 g/mol
InChI Key: WYXHBPKLXPYCRZ-UHFFFAOYSA-N
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Description

2-(4-Amino-2,6-difluorophenyl)acetic acid hydrochloride (CAS: 2411635-69-1) is a halogenated phenylacetic acid derivative with the molecular formula C₈H₈ClF₂NO₂ and a molecular weight of 223.6 g/mol . Structurally, it consists of a benzene ring substituted with an amino group (-NH₂) at the para position and fluorine atoms at the 2- and 6-positions. The acetic acid moiety is linked to the aromatic ring, and the compound exists as a hydrochloride salt, enhancing its solubility in polar solvents. Its IUPAC name is Amino(2,6-difluorophenyl)acetic acid hydrochloride, and it is commonly used in pharmaceutical research as a building block for drug discovery . Safety data indicate hazards related to skin/eye irritation (H315, H319) and respiratory sensitivity (H335) .

Properties

Molecular Formula

C8H8ClF2NO2

Molecular Weight

223.60 g/mol

IUPAC Name

2-(4-amino-2,6-difluorophenyl)acetic acid;hydrochloride

InChI

InChI=1S/C8H7F2NO2.ClH/c9-6-1-4(11)2-7(10)5(6)3-8(12)13;/h1-2H,3,11H2,(H,12,13);1H

InChI Key

WYXHBPKLXPYCRZ-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1F)CC(=O)O)F)N.Cl

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The overall synthetic approach involves:

  • Step 1: Formation of the fluorinated phenylacetic acid backbone
    The aldehyde undergoes a condensation or nucleophilic addition reaction to introduce the acetic acid side chain.

  • Step 2: Introduction of the amino group
    This is commonly achieved via catalytic hydrogenation or reduction of a nitro precursor on the aromatic ring, converting a nitro group to an amino group.

  • Step 3: Chiral resolution (if enantiopure compound is required)
    Since the compound contains a chiral center at the alpha carbon of the acetic acid, resolution methods such as crystallization with chiral acids or chromatographic techniques are employed to isolate the desired enantiomer.

  • Step 4: Hydrochloride salt formation
    The free amino acid is treated with hydrochloric acid to form the hydrochloride salt, improving water solubility and stability.

Detailed Reaction Sequence

Step Reaction Type Reagents/Conditions Outcome
1 Aldehyde to phenylacetic acid Reaction of 2,6-difluorobenzaldehyde with cyanide or malonate esters under basic conditions Formation of 2,6-difluorophenylacetic acid intermediate
2 Nitration (optional) Introduction of nitro group at para position (if starting from non-amino precursor) Formation of 4-nitro-2,6-difluorophenylacetic acid
3 Catalytic hydrogenation Use of Raney nickel or Pd/C catalyst under hydrogen atmosphere or transfer hydrogenation Reduction of nitro group to amino group
4 Chiral resolution Use of chiral acids or chromatography Isolation of (R)- or (S)-2-(4-amino-2,6-difluorophenyl)acetic acid
5 Salt formation Treatment with HCl in solvent like ethanol or water Formation of hydrochloride salt

Catalysts and Reducing Agents

  • Catalysts: Raney nickel, palladium on carbon (Pd/C), or iron powder are commonly used for the reduction of nitro groups to amines.

  • Reducing agents: Hydrogen gas under pressure or transfer hydrogenation methods with hydrazine hydrate or formic acid derivatives.

Industrial and Laboratory Scale Production

Industrial Synthesis

Industrial production focuses on optimizing yield and purity through:

Laboratory Synthesis

Laboratory methods emphasize:

Research Findings and Comparative Analysis

Yield and Purity

Method Yield (%) Purity (%) Notes
Catalytic hydrogenation with Pd/C 85-90 >98 High selectivity, mild conditions
Reduction with Raney nickel 80-85 95-97 Requires careful handling of catalyst
Transfer hydrogenation 75-80 93-95 Safer alternative, slightly lower yield
Chiral resolution 40-60 >99 Yield depends on resolution efficiency

Reaction Conditions Impact

  • Lower temperatures favor higher selectivity in hydrogenation steps.

  • pH control during salt formation is critical to avoid side reactions.

  • Solvent choice affects crystallization and purity of the hydrochloride salt.

Summary Table of Preparation Methods

Preparation Stage Methodology Key Reagents/Conditions Advantages Challenges
Formation of phenylacetic acid backbone Condensation with malonate esters or cyanide Basic medium, elevated temperature Efficient C-C bond formation Handling toxic cyanide reagents
Introduction of amino group Catalytic hydrogenation Pd/C or Raney nickel, H2 gas High selectivity and purity Catalyst sensitivity, cost
Chiral resolution Crystallization or chromatography Chiral acids or chiral stationary phases High enantiomeric purity Reduced overall yield
Hydrochloride salt formation Acid-base reaction HCl in ethanol or water Enhanced solubility and stability Requires careful pH control

Chemical Reactions Analysis

Amino Group Reactivity

The primary amine group participates in:

  • Acetylation : Reacts with acetic anhydride to form acetamido derivatives.

    • Conditions : Room temperature, no catalyst required .

    • Product : 4-Acetamido derivative (e.g., 56 in source ).

  • Alkylation : Methylation using methyl iodide.

    • Conditions : Basic environment (e.g., NaH).

    • Product : N-Methyl-N-acetamido derivatives (e.g., 57 ) .

Nitro Reduction

If synthesized from a nitro precursor (e.g., 48 in source ):

  • Reduction : Tin(II) chloride in acetic acid reduces nitro to amino groups.

    • Yield : High (e.g., 85–90%) .

Electrophilic Substitution

The difluorophenyl ring undergoes halogenation under specific conditions:

  • Sandmeyer Reaction : Converts amino groups to halides (Br, Cl).

    • Reagents : HBr or HCl with Cu(I) catalysts.

    • Conditions : Acidic, 0–5°C .

    • Example : 4-Amino → 4-Bromo derivative (e.g., 54 ) .

Reaction TypeReagentsConditionsMajor ProductYield
HalogenationHBr, CuBr0–5°C, acidic4-Bromo derivative~75%

Acid-Base Reactions

The hydrochloride salt dissociates in aqueous solutions:

  • Deprotonation : NaOH neutralizes HCl, yielding the free base 2-(4-amino-2,6-difluorophenyl)acetic acid.

  • Reprecipitation : Acidification reforms the hydrochloride salt .

Derivatization for Drug Discovery

The compound serves as a scaffold for pharmaceutical intermediates:

  • Peptide Coupling : Carboxylic acid reacts with amines via EDC/HOBt activation.

    • Application : Prodrug synthesis (e.g., ester conjugates).

  • Quinone Formation : Oxidation of hydroxylated derivatives (hypothetical pathway based on related compounds).

Key Reaction Data Table

ReactionReagents/ConditionsProductYield/SelectivitySource
CarbonylationCO, Na[Co(CO)₄], 30–40°C, MeOHPhenylacetic acid core89.6%
Nitro ReductionSnCl₂, AcOH, 60°C4-Amino derivative85–90%
Sandmeyer BrominationHBr, CuBr, 0–5°C4-Bromo derivative~75%
AcetylationAcetic anhydride, RT4-Acetamido derivative90%

Mechanistic Insights

  • Catalytic Carbonylation : Cobalt carbonyl facilitates CO insertion into the benzyl chloride bond, forming the acetic acid moiety .

  • Electrophilic Aromatic Substitution : Fluorine’s electron-withdrawing effect directs substituents to meta/para positions .

Scientific Research Applications

2-(4-Amino-2,6-difluorophenyl)acetic acid hydrochloride, a chemical compound with the molecular formula C8H8ClF2NO2C_8H_8ClF_2NO_2 and a molecular weight of approximately 223.6 g/mol, is used in pharmaceutical research and development because of its structural features and potential biological activities. This compound features two fluorine atoms on a phenyl ring, an amino group, and an acetic acid moiety.

Scientific Research Applications

This compound has several applications in scientific research:

  • Pharmaceutical Development It serves as a lead compound for developing new drugs targeting inflammation and neurodegenerative diseases.
  • Anti-inflammatory Agent It has been studied for its potential as an anti-inflammatory agent.
  • Modulator of Neurotransmitter Systems It is also being researched as a modulator of neurotransmitter systems in the brain. The presence of the amino group suggests possible interactions with biological receptors, making it a candidate for further pharmacological studies. Its unique fluorinated structure may also enhance its bioavailability and metabolic stability compared to non-fluorinated analogs.
  • Enzyme Inhibition Preliminary findings suggest that it may inhibit certain enzymes involved in inflammatory pathways or modulate receptor activity related to neurotransmission.

Interaction Studies

Interaction studies have focused on understanding how this compound interacts with various biological targets. Further studies are required to elucidate its mechanism of action and potential therapeutic effects.

Mechanism of Action

The mechanism of action of 2-(4-Amino-2,6-difluorophenyl)acetic acid hydrochloride involves its interaction with specific molecular targets. The amino and difluoro groups play a crucial role in its binding affinity and reactivity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact pathways and targets are subjects of ongoing research.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a class of halogenated phenylacetic acid derivatives. Below is a detailed comparison with structurally or functionally related compounds:

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Functional Groups Applications/Notes Reference
2-(4-Amino-2,6-difluorophenyl)acetic acid HCl C₈H₈ClF₂NO₂ 223.6 -NH₂ (para), -F (2,6) Acetic acid, hydrochloride salt Pharmaceutical intermediate
N-(4-Chlorophenyl)-2-(2,6-dichlorophenyl)acetamide C₁₄H₁₀Cl₃NO 314.59 -Cl (2,6, para on acetamide) Acetamide Diclofenac impurity; synthetic chemistry
Apraclonidine HCl (ophthalmic agent) C₉H₁₁Cl₃N₄ 281.57 -Cl (2,6), -NH₂ (para) Imidazolidine ring, HCl salt Glaucoma treatment (alpha-2 agonist)
2-(4-Bromo-2,6-difluorophenyl)acetic acid C₈H₅BrF₂O₂ 251.02 -Br (4), -F (2,6) Acetic acid Brominated analog; research use
(S)-Methyl 2-amino-2-(4-fluorophenyl)acetate HCl C₉H₁₀ClFNO₂ 217.63 -F (4) Methyl ester, HCl salt Chiral building block for APIs

Key Observations

Halogen Effects: Fluorine (smaller, electronegative) in the target compound enhances metabolic stability and bioavailability compared to chlorinated analogs like N-(4-Chlorophenyl)-2-(2,6-dichlorophenyl)acetamide . Chlorine increases molecular weight and lipophilicity but may reduce solubility.

Functional Group Variations :

  • The acetamide group in N-(4-Chlorophenyl)-2-(2,6-dichlorophenyl)acetamide reduces acidity compared to the acetic acid moiety in the target compound, affecting ionization and solubility .
  • Methyl ester derivatives (e.g., ) improve membrane permeability due to increased lipophilicity but require hydrolysis for activation .

Its imidazolidine ring confers alpha-2 adrenergic agonist activity, unlike the target compound, which lacks this moiety .

Safety Profiles :

  • The target compound’s hazard profile (H302, H315, H319, H335) aligns with carboxylic acid derivatives, emphasizing handling precautions . In contrast, apraclonidine’s hazards relate to its pharmacological activity (e.g., cardiovascular effects) .

Synthetic Utility :

  • The hydrochloride salt form of the target compound enhances crystallinity and purification efficiency compared to free acids or neutral amides .

Research Implications

The structural nuances of 2-(4-Amino-2,6-difluorophenyl)acetic acid hydrochloride highlight its versatility in medicinal chemistry. Fluorination at the 2,6-positions offers a balance between electronic effects and steric hindrance, making it a preferred scaffold over bulkier brominated or chlorinated analogs . Comparative studies with apraclonidine suggest that further functionalization (e.g., introducing heterocycles) could unlock new therapeutic applications .

Biological Activity

2-(4-Amino-2,6-difluorophenyl)acetic acid hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, supported by data tables, research findings, and case studies.

  • Molecular Formula : C8H7F2NO2
  • Molar Mass : 187.14 g/mol
  • Density : 1.466 g/cm³

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The presence of the amino group and difluorophenyl moiety enhances its binding affinity and specificity towards these targets.

Antimicrobial Activity

Research has indicated that this compound exhibits notable antimicrobial properties. In vitro studies demonstrated its effectiveness against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria.

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

These results suggest that this compound may serve as a potential lead compound for developing new antibiotics.

Anti-inflammatory Activity

The compound has also been evaluated for its anti-inflammatory effects. In a study using animal models, it was shown to significantly reduce inflammation markers such as TNF-alpha and IL-6 when administered at therapeutic doses.

Case Studies

  • Case Study on Antimicrobial Efficacy :
    A recent study published in the Journal of Medicinal Chemistry assessed the antimicrobial efficacy of various derivatives of this compound. The results indicated that modifications to the difluorophenyl group could enhance antibacterial activity, with some derivatives achieving MIC values lower than those of existing antibiotics .
  • Case Study on Anti-inflammatory Effects :
    In another study focusing on the compound's anti-inflammatory properties, researchers utilized a mouse model to evaluate the effects on paw edema induced by carrageenan. The results showed a significant reduction in edema in treated mice compared to controls, suggesting potential applications in treating inflammatory diseases .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. The following table summarizes key findings from SAR studies:

Modification Effect on Activity
Addition of methyl groupIncreased antibacterial activity
Substitution at para position with halogensEnhanced anti-inflammatory effects
Removal of amino groupLoss of biological activity

These insights guide future synthesis efforts aimed at improving efficacy and reducing toxicity.

Q & A

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

  • Methodological Answer : Use 1H^1 \text{H} and 2H^2 \text{H} NMR in DMSO-d6d_6 to confirm proton environments and hydrogen bonding (e.g., amino and acetic acid protons) . X-ray crystallography (monoclinic P21/cP2_1/c systems) resolves crystal packing and bond angles , while FT-IR validates functional groups (e.g., C=O stretch at ~1700 cm1^{-1}).

Q. What are the recommended storage conditions to ensure compound stability?

  • Methodological Answer : Store at 2–8°C under inert atmosphere (argon or nitrogen) to prevent hydrolysis or oxidation. Purity ≥95% (HPLC) minimizes degradation, and desiccants should be used to avoid moisture absorption .

Q. How to assess the purity of the compound and identify common impurities?

  • Methodological Answer : HPLC with UV detection (e.g., C18 column, acetonitrile/water mobile phase) detects impurities. Compare retention times with certified reference standards. Elemental analysis (%C, %N) confirms stoichiometric consistency .

Q. What safety considerations are critical when handling this compound?

  • Methodological Answer : Refer to SDS guidelines for hydrochloride salts: use PPE (gloves, goggles), work in a fume hood, and avoid inhalation. Monitor for hygroscopicity, which may alter reactivity .

Advanced Research Questions

Q. How can computational methods like DFT predict the electronic properties of this compound?

  • Methodological Answer : Density-functional theory (DFT) with hybrid functionals (e.g., B3LYP) calculates frontier orbitals (HOMO/LUMO), charge distribution, and acidity of the acetic acid moiety. Fluorine’s electron-withdrawing effect reduces pKaK_a, which can be validated against experimental titration data .

Q. How to resolve discrepancies in reported solubility profiles across studies?

  • Methodological Answer : Systematically test solubility in polar (ethanol, acetone) and non-polar (benzene) solvents at controlled pH. Use dynamic light scattering (DLS) to detect aggregation. Cross-validate with HPLC to rule out degradation .

Q. What mechanistic insights can be gained from studying hydrolysis kinetics of the hydrochloride salt?

  • Methodological Answer : Conduct pH-dependent kinetic studies (pH 1–12) using UV-Vis spectroscopy to track hydrolysis. LC-MS identifies degradation products (e.g., free acetic acid derivatives). Activation energy calculations reveal stability under physiological conditions .

Q. How does fluorination influence reactivity in nucleophilic substitution compared to non-fluorinated analogs?

  • Methodological Answer : Compare reaction rates with brominated analogs (e.g., 2-(4-bromo-2,6-difluorophenyl)acetic acid). Fluorine’s strong electron-withdrawing effect deactivates the ring, reducing nucleophilic substitution susceptibility. Kinetic isotope effects and DFT simulations clarify mechanistic pathways .

Q. What strategies enable the use of this compound as a PROTAC linker?

  • Methodological Answer : Functionalize the acetic acid moiety via EDC/NHS coupling to conjugate with E3 ligase ligands. Assess solubility in aqueous buffers (e.g., PBS) and stability via circular dichroism. Optimize linker length using molecular dynamics simulations .

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